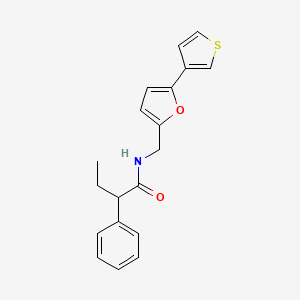

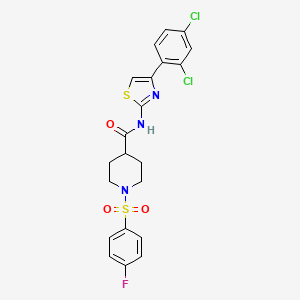

![molecular formula C23H20N4O2 B2886408 5-(indoline-1-carbonyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one CAS No. 898431-84-0](/img/structure/B2886408.png)

5-(indoline-1-carbonyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

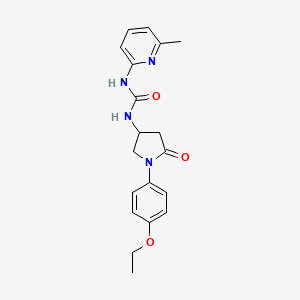

The compound “5-(indoline-1-carbonyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one” is a complex organic molecule. It contains an indoline group, which is an aromatic heterocyclic organic compound with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . It also contains a tolyl group, which is a functional group related to toluene .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The indoline group has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The tolyl group is related to toluene and has the general formula CH3C6H4−R .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement and interactions of its functional groups. For example, indoline is a clear colourless liquid with a density of 1.063 g/mL .Wissenschaftliche Forschungsanwendungen

Multicomponent Synthesis

This compound is involved in multicomponent reactions to synthesize a variety of heterocyclic compounds. A notable example includes the synthesis of polysubstituted (3′-indolyl)pyrazolo[3,4-b]pyridine and (3′-indolyl)benzo[h]quinoline derivatives via one-pot reactions. These reactions are facilitated by microwave irradiation, leading to products with high yields, broad substrate scope, and short reaction times (Zhu et al., 2008).

Synthesis of Spiroindoline Derivatives

Research has explored the synthesis of new spiroindoline derivatives incorporated with pyrazoloheterocycles, indicating the compound's role in creating spiro[indoline-3,4′-(pyrazolo[4,5-b]pyran)]-2-ones and related structures. These syntheses utilize reactions with malonic acid, thionyl chloride, and phosphorus pentoxide, among other reagents, to generate a wide range of derivatives (Al-Thebeiti & El-zohry, 1995).

Supramolecular Aggregation

Studies on supramolecular aggregation of related compounds have highlighted the importance of 4-aryl-6-(1H-indol-3-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles in forming stoichiometric solvates and unsolvated forms, providing insights into the compound's potential in materials science and crystal engineering (Low et al., 2007).

Antimicrobial Activity

The compound and its derivatives have been investigated for their antimicrobial activity, contributing to the development of new therapeutic agents. For instance, the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and their evaluation for antimicrobial activities highlight the potential pharmaceutical applications of these compounds (Bayrak et al., 2009).

Organic Semiconductor Devices

Research into the optoelectronic and charge transfer properties of phenylimidazo[1,5-a]pyridine-containing small molecules, including those related to the compound , has shown promise for their use in organic semiconductor devices. These studies explore the absorption and emission spectra, ionization potential, electron affinity, and other properties at both molecular and solid-state bulk levels, underscoring the compound's relevance in materials science and electronic engineering (Irfan et al., 2019).

Eigenschaften

IUPAC Name |

5-(2,3-dihydroindole-1-carbonyl)-3-methyl-1-(4-methylphenyl)-7H-pyrazolo[3,4-b]pyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O2/c1-14-7-9-17(10-8-14)27-22-20(15(2)25-27)21(28)18(13-24-22)23(29)26-12-11-16-5-3-4-6-19(16)26/h3-10,13H,11-12H2,1-2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEQQXYIEJACKMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C(=N2)C)C(=O)C(=CN3)C(=O)N4CCC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(indoline-1-carbonyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

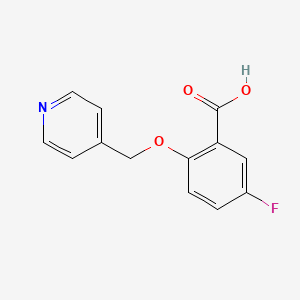

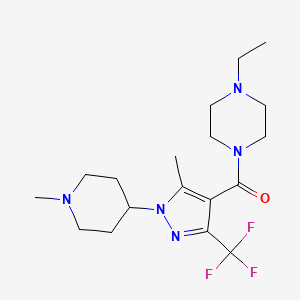

![4-Ethyl-6-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2886327.png)

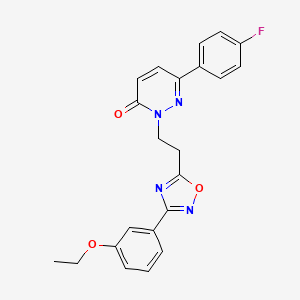

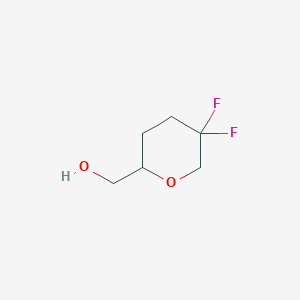

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxybenzyl)oxalamide](/img/structure/B2886334.png)

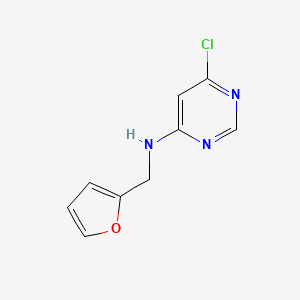

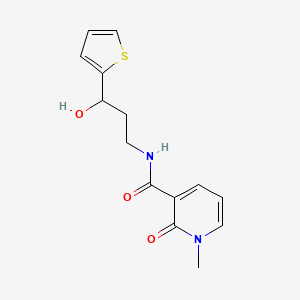

![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2886338.png)

![3-(8-methyl-1,2-dihydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)propanoic acid](/img/structure/B2886342.png)

![(2-ethylbenzo[d]thiazol-6-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2886343.png)